1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydrazinyl-3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-10-6-4-1-2-9-3-5(4)7(13)12-11-6/h1-3H,8H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBURZGDGGFZYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321414 | |
| Record name | 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87544-85-2 | |
| Record name | NSC374809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Pyrido 3,4 D Pyridazin 4 3h One and Its 1 Hydrazinyl Derivative
Retrosynthetic Analysis of the Pyrido[3,4-d]pyridazin-4(3H)-one Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually deconstructing a target molecule into a series of simpler precursors. This process reveals potential synthetic pathways by identifying key bond disconnections that lead to readily available starting materials.
One major retrosynthetic approach involves the disconnection of the pyridine (B92270) ring, which keeps the pyridazinone core intact. This strategy treats the target molecule as a substituted pyridazinone. The formation of the pyridine ring (annulation) can be envisioned through several classical methods for pyridine synthesis. advancechemjournal.com A primary disconnection across the C5-C6 and C8-C8a bonds, for instance, suggests a reaction between a pyridazinone derivative bearing an active methylene (B1212753) or methyl group and a 1,3-dielectrophile, analogous to the Hantzsch pyridine synthesis. Another disconnection might involve functional group interconversion, where the pyridine ring is built from an acyclic chain attached to the pyridazinone precursor.
Alternatively, a more common and often more direct retrosynthetic strategy involves the disconnection of the pyridazinone ring. This approach simplifies the target molecule to a substituted pyridine precursor. The most logical disconnection is across the N2-N3 and C4-C4a bonds of the pyridazinone moiety. This deconstruction leads to two key synthons: hydrazine (B178648) and a pyridine-3,4-dicarbonyl derivative. The corresponding chemical equivalents for the pyridine precursor would be pyridine-3,4-dicarboxylic acid, its anhydride (B1165640), or its diester. This approach is powerful because a wide variety of substituted pyridine-3,4-dicarboxylic acid derivatives are accessible, allowing for diversity in the final structure.
Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-one Core Precursors
Building upon the insights from retrosynthetic analysis, several forward synthetic methods are employed to construct the core pyrido[3,4-d]pyridazinone structure. These methods prioritize efficiency, yield, and the ability to introduce diverse substituents.
Cyclocondensation is a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules through a condensation reaction. The most prevalent cyclocondensation route to the pyrido[3,4-d]pyridazin-4(3H)-one core involves the reaction of a pyridine-3,4-dicarboxylic acid derivative with hydrazine hydrate (B1144303). scispace.com The reaction typically proceeds by heating the precursors, often in a suitable solvent, leading to the formation of the six-membered pyridazinone ring through the elimination of small molecules like water or alcohol. The choice of starting material can influence reaction conditions and yields.
| Pyridine Precursor | Reagent | General Conditions | Product |
|---|---|---|---|
| Pyridine-3,4-dicarboxylic acid | Hydrazine hydrate | Heating in solvent (e.g., ethanol (B145695), acetic acid) | Pyrido[3,4-d]pyridazin-4(3H)-one |
| Diethyl pyridine-3,4-dicarboxylate | Hydrazine hydrate | Reflux in alcohol | Pyrido[3,4-d]pyridazin-4(3H)-one |
| Pyridine-3,4-dicarboxylic anhydride | Hydrazine hydrate | Mild heating in solvent | Pyrido[3,4-d]pyridazin-4(3H)-one |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. beilstein-journals.org MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of pyridazinone cores. scispace.comnih.gov For example, a copper-catalyzed multicomponent cyclization combining aldehydes, hydrazines, and alkynyl esters has been reported for the regioselective synthesis of six-membered pyridazinones. nih.gov Another approach utilizes ultrasound promotion for the synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst, offering high yields in short reaction times. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Copper-Catalyzed Cyclization nih.gov | Aldehydes, Hydrazines, Alkynyl esters | Copper(I) catalyst | High regioselectivity for six-membered ring formation. |
| Ultrasound-Promoted MCR researchgate.net | Arenes, Cyclic anhydrides, Aryl hydrazines | Ionic liquid/AlCl₃, Ultrasound | Rapid reaction times and high yields. |
Direct Synthesis of 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one
The introduction of the hydrazinyl group at the C1 position of the pyrido[3,4-d]pyridazin-4(3H)-one core is typically achieved via a two-step sequence starting from the parent pyridazinone. This method relies on the conversion of the lactam functionality into a more reactive intermediate.
Chlorination: The first step involves the conversion of the pyrido[3,4-d]pyridazin-4(3H)-one core into its corresponding 1-chloro derivative, 1-chloropyrido[3,4-d]pyridazin-4(3H)-one. This is a standard transformation for lactams and is commonly accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating. mdpi.com The resulting 1-chloro compound is an activated intermediate, highly susceptible to nucleophilic attack.
Hydrazinolysis: The second step is a nucleophilic aromatic substitution (SNAr) reaction. The 1-chloropyrido[3,4-d]pyridazin-4(3H)-one intermediate is treated with an excess of hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion at the C1 position to yield the final product, this compound. mdpi.comnih.gov This reaction is generally efficient and is often carried out by refluxing the components in a suitable solvent like ethanol or isopropanol. The desired product can then be isolated and purified using standard techniques such as recrystallization.
This sequential approach provides a reliable and direct pathway to the target compound from the readily accessible heterocyclic core.
Reaction of Precursors with Hydrazine or Hydrazine Derivatives
A primary and direct method for the synthesis of this compound involves the reaction of a suitable precursor with hydrazine. This reaction typically proceeds through a nucleophilic substitution mechanism where the hydrazine molecule displaces a leaving group on the pyridopyridazinone core.
A key precursor for this synthesis is 1-chloropyrido[3,4-d]pyridazine-4(3H)-one. unm.edu The treatment of this chloro-substituted compound with hydrazine directly yields this compound. unm.edu This transformation is a classic example of nucleophilic aromatic substitution, where the electron-deficient nature of the heterocyclic ring system facilitates the displacement of the chloride by the nucleophilic hydrazine.
This synthetic strategy is not unique to the pyrido[3,4-d]pyridazine (B3350088) system but is a common method in pyridazine (B1198779) chemistry. For instance, in related systems, 3-chloropyridazine (B74176) derivatives have been shown to react with hydrazine hydrate under reflux conditions in a solvent like dioxane to afford the corresponding hydrazinylpyridazine. nih.gov This general reactivity highlights the utility of halo-substituted pyridazines and pyridopyridazines as versatile intermediates for the introduction of the hydrazinyl moiety.
| Precursor | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one | Hydrazine | This compound | Nucleophilic Aromatic Substitution | unm.edu |
Regioselective Functionalization Techniques for Hydrazinyl Introduction
Regioselectivity is a critical consideration in the synthesis of substituted pyridopyridazinones, ensuring that the hydrazinyl group is introduced at the desired position. The primary technique to achieve this control is through the synthesis of a precursor with a leaving group, such as a halogen, at the specific target position.
The synthesis of this compound from 1-chloropyrido[3,4-d]pyridazine-4(3H)-one is an excellent example of a regioselective functionalization. unm.edu The chlorine atom at the C-1 position directs the incoming hydrazine nucleophile to that specific site, preventing reaction at other positions on the bicyclic ring. The regiochemical outcome is thus predetermined by the structure of the halo-substituted precursor.
This principle of using a leaving group to direct substitution is a cornerstone of synthetic strategies for related heterocyclic systems. For example, studies on dichloropyridazine carboxylates have shown that nucleophilic substitution can be directed regioselectively to the 4-position over the 6-position, allowing for controlled, stepwise functionalization. researchgate.netmdpi.com The ability to selectively functionalize one position in the presence of other potentially reactive sites is crucial for constructing complex molecules and isomers. The choice of starting material with a pre-installed leaving group at the desired carbon atom is therefore the key regioselective functionalization technique for introducing the hydrazinyl group.
Synthetic Routes for Analogs and Isomers of this compound
The synthesis of analogs and isomers of this compound allows for the exploration of structure-activity relationships. These syntheses often leverage common intermediates and parallel reaction pathways.
The synthesis of positional isomers, such as 4-Hydrazinylpyrido[3,4-d]pyridazin-1(2H)-one, can be achieved using a synthetic logic parallel to that for the 1-hydrazinyl isomer. The key is to start with a precursor where the leaving group is located at the alternative position.
Specifically, the reaction of 4-chloropyrido[3,4-d]pyridazine-1(2H)-one with hydrazine provides the corresponding 4-Hydrazinylpyrido[3,4-d]pyridazin-1(2H)-one. unm.edu This demonstrates that by strategically positioning a chloro substituent on the pyridopyridazine (B8481360) framework, one can selectively synthesize different positional isomers of the hydrazinyl derivative. Both the 1-hydrazinyl and 4-hydrazinyl isomers can be further reacted to form fused heterocyclic systems, such as tetrazolo and triazolo rings, by treatment with reagents like nitrous acid or diethoxymethyl acetate (B1210297). unm.edu
| Target Isomer | Precursor | Reagent | Reference |
|---|---|---|---|
| This compound | 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one | Hydrazine | unm.edu |
| 4-Hydrazinylpyrido[3,4-d]pyridazin-1(2H)-one | 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one | Hydrazine | unm.edu |
A variety of structural analogs can be synthesized by modifying the substituents on the core pyrido[3,4-d]pyridazine ring system. A highly versatile starting material for generating such diversity is 1,4-dichloropyrido[3,4-d]pyridazine. unm.edu This precursor allows for the introduction of a wide range of functional groups at the C-1 and C-4 positions through nucleophilic substitution reactions.
Different classes of nucleophiles can be employed to displace the chloro groups, leading to a diverse set of analogs. For example:
Sulfur Nucleophiles : Reaction with thiourea, followed by hydrolysis, yields pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione. This dithione can be further alkylated to produce 1,4-bis(alkylthio)pyrido[3,4-d]pyridazines. Alternatively, direct reaction with substituted thiophenols affords 1,4-bis(arylthio)pyrido[3,4-d]pyridazines. unm.edu
Nitrogen Nucleophiles : Treatment with various substituted anilines leads to the corresponding 1,4-disubstituted aniline (B41778) derivatives. unm.edu However, reactions with alkylamines have been observed to be less straightforward, yielding only the mono-substituted 1(4)-chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines. unm.edu
| Nucleophile/Reagent | Resulting Analog Class | Reference |
|---|---|---|
| Thiourea then Hydrolysis | Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione | unm.edu |
| Substituted Thiophenols | 1,4-Bis(arylthio)pyrido[3,4-d]pyridazines | unm.edu |
| Substituted Anilines | 1,4-Disubstituted aniline derivatives | unm.edu |
| Alkylamines | 1(4)-Chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines | unm.edu |
Iii. Chemical Reactivity and Derivatization Strategies of 1 Hydrazinylpyrido 3,4 D Pyridazin 4 3h One
Reactions at the Hydrazinyl Moiety
The hydrazinyl group is a potent nucleophile due to the alpha effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This makes it the primary site for derivatization through various reactions, including condensation, cyclization, acylation, and nucleophilic substitution.
The terminal amino group of the hydrazinyl moiety readily reacts with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically conducted under mild acidic catalysis, results in the formation of the corresponding hydrazone derivatives with the elimination of a water molecule. This reaction is a robust and high-yielding method for introducing a wide variety of substituents onto the core molecule.
For instance, the condensation of related hydrazino-pyridazine compounds with aromatic aldehydes, such as p-nitrobenzaldehyde, or with various monosaccharides has been shown to produce the respective hydrazones in good yields. researchgate.net This transformation is fundamental in constructing more complex molecular architectures and serves as a precursor for subsequent cyclization reactions.
Table 1: Examples of Hydrazone Formation from Hydrazinylpyridazines This table is illustrative, showing typical reactants and products based on known reactions of similar compounds.
| Hydrazinyl Precursor | Carbonyl Compound | Resulting Hydrazone Product |
| 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one | Benzaldehyde | 1-(2-Benzylidenehydrazinyl)pyrido[3,4-d]pyridazin-4(3H)-one |
| This compound | Acetone | 1-(2-Isopropylidenehydrazinyl)pyrido[3,4-d]pyridazin-4(3H)-one |
| This compound | p-Nitrobenzaldehyde | 1-(2-(4-Nitrobenzylidene)hydrazinyl)pyrido[3,4-d]pyridazin-4(3H)-one |
| This compound | Pyruvic Acid | 2-((2-(4-Oxo-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)hydrazono))propanoic acid |
The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems, significantly expanding the structural diversity of derivatives. By reacting this compound with bifunctional reagents, new rings can be annulated onto the pyridopyridazine (B8481360) core.
A prominent example is the formation of a fused triazole ring. The reaction of a hydrazinylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulfide can lead to the formation of pyridazinotriazine derivatives. nih.gov Specifically, treatment with carbon disulfide typically yields a triazolo-thione derivative. These cyclization reactions are pivotal in creating rigid, polycyclic structures. Similarly, reactions with β-ketoesters or malonic esters can be employed to construct fused pyrazole (B372694) or pyridazinone rings, respectively. The synthesis of various triazolo-pyridazine derivatives is a well-established strategy in medicinal chemistry. nih.govnih.gov
Table 2: Representative Cyclization Reactions
| Reagent | Fused Heterocycle Formed | Resulting Core Structure |
| Formic Acid / Triethyl Orthoformate | nih.govresearchgate.netwur.nlTriazole | nih.govresearchgate.netwur.nlTriazolo[4,3-b]pyrido[3,4-d]pyridazine |
| Carbon Disulfide | nih.govresearchgate.netwur.nlTriazole-thione | Thioxo- nih.govresearchgate.netwur.nltriazolo[4,3-b]pyrido[3,4-d]pyridazine |
| Acetylacetone (2,4-Pentanedione) | Pyrazole | Pyrazolo[1,5-a]pyrido[3,4-d]pyridazine |
| Diethyl Malonate | Pyridazinone | Dihydropyridazino[1,6-b]pyrido[3,4-d]pyridazine-dione |
The nucleophilic nitrogen atoms of the hydrazinyl group can be readily acylated or sulfonated by reacting with acyl chlorides, sulfonyl chlorides, or anhydrides. nih.gov These reactions typically occur at the terminal -NH₂ group under basic conditions to neutralize the liberated acid (e.g., HCl).
Acylation with reagents such as acetyl chloride or benzoyl chloride introduces acyl groups, forming stable hydrazide derivatives. Similarly, sulfonylation with reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride yields sulfonohydrazides. These reactions are useful for modifying the electronic properties and steric profile of the molecule. For example, a generalized laboratory procedure involves dissolving the parent compound and a base like triethylamine (B128534) in a solvent, cooling the mixture, and then slowly adding the sulfonyl chloride. nih.gov The reaction of a related hydrazino-pyridazine with ethyl chloroformate has also been reported to yield an N',N'-diethoxycarbonyl derivative. researchgate.net
The hydrazinyl group, being a strong nitrogen nucleophile, can participate in nucleophilic substitution reactions. It can displace suitable leaving groups (e.g., halides) from alkyl or aryl halides and other electrophilic substrates. This provides a direct method for N-alkylation or N-arylation of the hydrazinyl moiety, although controlling the site of substitution (alpha vs. beta nitrogen) can be challenging and may result in a mixture of products. The principles of nucleophilic substitution reactions are fundamental in organic synthesis, as seen in the reaction of thiobenzamide (B147508) with a brominated intermediate to form a thiazole (B1198619) ring. nih.gov
Reactivity of the Pyrido[3,4-d]pyridazin-4(3H)-one Ring System
The fused heterocyclic core possesses its own distinct reactivity, which is generally characterized by a resistance to electrophilic attack due to the presence of multiple electron-withdrawing nitrogen atoms.
Electrophilic aromatic substitution (EAS) on the pyridazine (B1198779) ring, and on π-deficient azine systems in general, is notoriously difficult. researchgate.net The nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring system towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, halogenation), the basic ring nitrogens are protonated, leading to the formation of a pyridazinium cation. This further increases the deactivation of the ring, making substitution even less favorable. youtube.com
Nucleophilic Aromatic Substitution on the Pyrido Ring
The pyridine (B92270) ring within the pyrido[3,4-d]pyridazine (B3350088) system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C-5 and C-7). The stability of the anionic Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.com
While direct substitution on the parent this compound is not extensively documented, studies on related precursors, such as 1,4-dichloropyrido[3,4-d]pyridazine, provide significant insight into the reactivity of the pyrido ring. In these precursors, the chloro substituents act as excellent leaving groups, facilitating substitution reactions with a variety of nucleophiles.
Research has shown that treatment of 1,4-dichloropyrido[3,4-d]pyridazine with various substituted anilines and thiophenols leads to the corresponding 1,4-disubstituted derivatives. unm.edu However, reactions with alkylamines have been observed to yield monosubstituted products, specifically 1(4)-chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines, indicating a degree of selectivity in the substitution process. unm.edu These transformations underscore the capability of the pyridine moiety to undergo functionalization via nucleophilic substitution, a key strategy for introducing molecular diversity.
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 1,4-Dichloropyrido[3,4-d]pyridazine | Substituted Anilines | 1,4-Bis(anilino)pyrido[3,4-d]pyridazines | unm.edu |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Substituted Thiophenols | 1,4-Bis(arylthio)pyrido[3,4-d]pyridazines | unm.edu |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Alkylamines | 1(4)-Chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines | unm.edu |
Modifications at the Carbonyl Group (C4)
The carbonyl group at the C4 position of the pyridazinone ring is a key site for chemical modification. While it exhibits amide-like character, it can be transformed into a more reactive functional group, enabling further derivatization. A common strategy involves converting the C4-oxo group (or its enol tautomer) into a chloro group, which serves as an effective leaving group for subsequent nucleophilic substitution reactions.
This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net For instance, the synthesis of this compound itself often proceeds through a chlorinated intermediate. The precursor, 1-chloropyrido[3,4-d]pyridazin-4(3H)-one, when treated with hydrazine (B178648) (NH₂NH₂), readily undergoes nucleophilic substitution at the C1 position to yield the target compound. unm.edu This highlights the synthetic utility of activating the pyridazinone ring system via modification of the C4-carbonyl.
Oxidative and Reductive Transformations of the Heterocyclic System
The pyrido[3,4-d]pyridazine core can undergo various oxidative and reductive transformations, altering the saturation level of the heterocyclic system and providing access to a range of analogs.
Reductive Transformations: The pyridazinone ring is susceptible to reduction by various reagents. Strong reducing agents like lithium aluminium hydride (LAH) can selectively reduce the C4-carbonyl group to a methylene (B1212753) group, yielding tetrahydropyridopyridazine derivatives. researchgate.net Under more forcing conditions, LAH can also reduce the endocyclic C=N bond, leading to hexahydropyridopyridazine structures. researchgate.net Catalytic hydrogenation, for example using an Adams' catalyst (PtO₂), has also been employed to produce saturated pyridazinone analogs. researchgate.net
Oxidative Transformations (Dehydrogenation): Conversely, partially reduced dihydropyridopyridazinone systems can be aromatized through dehydrogenation reactions. Reagents such as bromine in acetic acid or copper(II) chloride are effective for this oxidative transformation, re-establishing the aromatic pyridazinone ring. researchgate.net Furthermore, the hydrazinyl moiety itself can be susceptible to oxidation. Autoxidation of related 4-hydrazinylquinolones has been reported to lead to complex dimerization and cyclization products under certain conditions, suggesting that the hydrazinyl group in the title compound could participate in similar oxidative pathways. nih.gov
Tautomerism and Isomerization Studies of the Pyrido[3,4-d]pyridazin-4(3H)-one System
Tautomerism is a fundamental characteristic of the pyrido[3,4-d]pyridazin-4(3H)-one system, significantly influencing its chemical properties, reactivity, and biological interactions. The two primary forms of tautomerism observed are the keto-enol equilibrium of the pyridazinone moiety and the hydrazine-hydrazone tautomerism of the 1-hydrazinyl substituent.
Keto-Enol Tautomerism of the Pyridazinone Moiety
The pyridazinone ring can exist in equilibrium between two tautomeric forms: the lactam (keto) form and the lactim (enol) form. Extensive studies on pyridazin-3(2H)-one and its derivatives have shown that the keto form is generally the more stable and predominant tautomer. researchgate.netnih.gov
This preference for the keto tautomer has been confirmed for closely related heterocyclic systems. Spectroscopic studies (¹H, ¹³C, and ¹⁵N NMR) on pyrido[3,4-c]pyridazine-4-one, an isomer of the core ring system, concluded that the keto form is the main isomer in polar solvents such as DMSO, methanol, and water. mdpi.comresearchgate.net Theoretical studies on pyridazin-3(2H)-one using density functional theory (DFT) also support the greater stability of the keto form, although the energy barrier for conversion can be lowered in the presence of protic solvents that facilitate proton transfer. nih.gov Therefore, this compound is expected to exist predominantly in the lactam (keto) form as depicted in its name.
Hydrazone-Hydrazine Tautomerism of the 1-Hydrazinyl Group
The 1-hydrazinyl group (-NH-NH₂) is a highly reactive nucleophilic moiety that can participate in a variety of chemical reactions, most notably condensation with carbonyl compounds to form hydrazones. This reactivity is indicative of the existing equilibrium between the hydrazine tautomer and a potential, albeit less stable, hydrazone tautomer within the heterocyclic system.
The synthetic utility of the hydrazinyl group is well-established. Its reaction with various aldehydes and ketones yields stable hydrazone derivatives. researchgate.net Furthermore, the di-nucleophilic nature of the hydrazinyl group allows for its use in the construction of new heterocyclic rings fused to the pyridopyridazine core. For example, treatment of 1-hydrazinopyrido[3,4-d]pyridazine-4(3H)-one with nitrous acid (HONO) or diethoxymethyl acetate (B1210297) results in intramolecular cyclization to afford fused tetrazolo- and triazolo-ring systems, respectively. unm.edu These reactions not only demonstrate a key derivatization strategy but also confirm the accessible and reactive nature of the hydrazine moiety.
| Starting Material | Reagent | Fused Ring System Formed | Reference |
|---|---|---|---|
| 1-Hydrazinopyrido[3,4-d]pyridazine-4(3H)-one | Nitrous Acid (HONO) | Pyrido[3,4-d]tetrazolo[1,5-b]pyridazine | unm.edu |
| 1-Hydrazinopyrido[3,4-d]pyridazine-4(3H)-one | Diethoxymethyl Acetate | Pyrido[3,4-d]-s-triazolo[4,3-b]pyridazine | unm.edu |
Iv. Advanced Spectroscopic and Structural Elucidation of 1 Hydrazinylpyrido 3,4 D Pyridazin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the core structure and the position of various substituents.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In derivatives of the pyrido[3,4-d]pyridazine (B3350088) ring system, aromatic protons typically resonate in the downfield region of the spectrum. For instance, in a series of polychlorinated pyrido(3,4-d)pyridazines, the protons on the pyridine (B92270) ring appear at distinct chemical shifts, with their coupling patterns revealing their relative positions. scispace.com For example, in 1,4-dichloropyrido(3,4-d)pyridazine, the H-5, H-7, and H-8 protons exhibit characteristic doublet of doublets or doublet signals based on their ortho and meta couplings. scispace.com The hydrazinyl protons (-NHNH₂) typically appear as broad signals that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary depending on the solvent and concentration.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine Ring Protons (H-5, H-7, H-8) | 7.5 - 9.5 | d, dd | Jortho ≈ 5-8 Hz, Jmeta ≈ 1-3 Hz |
| Pyridazinone Ring NH | 10.0 - 13.0 | s (broad) | - |
| Hydrazinyl NH | Variable (broad) | s (broad) | - |
| Hydrazinyl NH₂ | Variable (broad) | s (broad) | - |
Note: Data are representative and collated from analyses of related pyridazine (B1198779) and pyridopyridazine (B8481360) structures. scispace.comnih.gov
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The carbonyl carbon (C-4) of the pyridazinone ring is particularly characteristic, appearing far downfield, typically in the range of δ 160-165 ppm. rsc.org Carbons of the pyridine and pyridazine rings that are bonded to nitrogen atoms also appear downfield. In hydrazone derivatives formed from the hydrazinyl moiety, the imine carbon (C=N) signal can be observed around δ 164 ppm. tubitak.gov.tr
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Pyridazinone, C-4) | 160 - 165 |
| Aromatic/Heteroaromatic Carbons | 110 - 155 |
| C=N (Hydrazone derivative) | ~164 |
Note: Data are representative and collated from analyses of related pyridazinone structures. rsc.orgtubitak.gov.tr
While 1D NMR provides fundamental data, 2D NMR experiments are essential for the complete and unambiguous assignment of complex structures. researchgate.netnih.gov
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity between adjacent protons, for example, within the pyridine ring. kpfu.ru
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netmdpi.com This technique is invaluable for establishing the connectivity across quaternary carbons (like C=O or ring-junction carbons) and for confirming the placement of substituents on the heterocyclic core. For example, HMBC experiments can distinguish between N- and O-substituted isomers in related pyrrolo[3,4-d]pyridazinone systems by observing correlations between substituent protons and the ring carbons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is useful for determining the conformation and stereochemistry of the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one, key absorption bands confirm the presence of the core structural motifs. nih.govmdpi.com
The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching of the pyridazinone ring, typically observed between 1670 and 1715 cm⁻¹. nih.gov The N-H stretching vibrations of the hydrazinyl group and the pyridazinone ring appear as bands in the 3100-3400 cm⁻¹ region. mdpi.com If the hydrazinyl group is converted to a hydrazone, a characteristic C=N stretching vibration appears around 1620-1675 cm⁻¹. tubitak.gov.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide) | Stretching | 1670 - 1715 |
| C=N / C=C | Stretching | 1500 - 1680 |
Note: Data are representative and collated from analyses of related pyridazinone and hydrazone structures. nih.govtubitak.gov.trmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. scispace.com
For a derivative of this compound, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI) that confirms its molecular weight. The fragmentation of fused heterocyclic systems like pyridopyridazines can be complex. One common fragmentation pathway observed in related systems is a retro-Diels-Alder reaction, which involves the cleavage of the pyridazine ring. growingscience.com Other typical fragmentations include the loss of small, stable molecules such as N₂, CO, and HCN, or the loss of radicals from substituents. growingscience.com
X-ray Diffraction Analysis for Solid-State Structure and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation.
For derivatives of the pyrido[3,4-d]pyridazine family, X-ray analysis confirms the planarity or near-planarity of the fused ring system. mdpi.commdpi.com It also elucidates the spatial arrangement of substituents. Crucially, this method reveals the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. In the case of this compound derivatives, X-ray analysis would show how the molecules interact via hydrogen bonds involving the N-H groups of the pyridazinone and hydrazinyl moieties, often forming extended networks in the crystal lattice. mdpi.com Such analyses provide unequivocal proof of structure where spectroscopic data may be ambiguous. mdpi.com
Crystal Structure Determination and Molecular Geometry
Single-crystal X-ray diffraction is the gold standard for elucidating the atomic-level structure of crystalline solids. The process involves irradiating a single crystal of a derivative with an X-ray beam and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which the positions of individual atoms can be determined, yielding a precise molecular model.
The determination process confirms the core bicyclic structure of the pyrido[3,4-d]pyridazine system. Key geometric parameters, including bond lengths, bond angles, and torsion angles, are precisely measured. In related pyridazine structures, the N-N bond length is typically found to be around 1.336 Å. growingscience.com The geometry of the fused rings is generally planar or near-planar, although substituents can induce slight deviations. For example, in the crystal structure of a substituted pyridazinone, the pyridazine and chlorobenzene (B131634) rings were found to be nearly coplanar, with a dihedral angle of only 8.54(11)°, while the pyridazine and pyridine rings subtended a more significant dihedral angle of 57.27(5)°. nih.gov In more complex fused systems, the twist between different heterocyclic rings, such as triazole and indole (B1671886) moieties attached to a pyridazine core, can range from approximately 5° to 13°. mdpi.com
The hydrazinyl (-NHNH2) substituent introduces additional conformational flexibility. The geometry of derivatives, such as Schiff bases formed by condensation of the hydrazinyl group with aldehydes or ketones, would be of significant interest. In such cases, the C=N bond of the resulting hydrazone would be a key feature, and its configuration (E/Z) would be unequivocally established by X-ray analysis.
Table 1: Representative Crystallographic Data for a Related Pyridazine Derivative (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Volume (ų) | 1010.5(12) |
| Z | 4 |
Data sourced from a study on 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com
Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)
The solid-state architecture of this compound derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are critical in determining the crystal packing and influencing the material's physical properties.
Hydrogen Bonding: The pyridazinone core, with its multiple nitrogen and oxygen atoms, possesses a robust capacity for forming hydrogen bonds. nih.gov The N-H groups of the pyridazinone ring and the hydrazinyl substituent are potent hydrogen bond donors. The carbonyl oxygen (C=O), the pyridine nitrogen, and the pyridazine ring nitrogens act as acceptors. In the crystal structure of a related pyridazinone derivative, N—H⋯O hydrogen bonds are observed, which, along with other interactions, connect molecules into a three-dimensional supramolecular architecture. nih.gov Similarly, the 2-pyridone tautomer, a related structural motif, is known to form highly robust hydrogen-bonded dimers via two N–H···O bonds. nih.gov The presence of the hydrazinyl group in the target compound provides additional N-H donors, leading to the potential for extensive and complex hydrogen-bonding networks, linking molecules into chains, sheets, or more intricate frameworks.
Stacking Interactions: The aromatic nature of the pyrido[3,4-d]pyridazine ring system facilitates π-π stacking interactions. nih.gov These interactions occur when the planar aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion. The high dipole moment of the pyridazine ring can enhance these stacking interactions. nih.gov In the crystal structure of a dihydropyridazinone derivative, π–π interactions were observed between pyridazine rings of adjacent molecules with a centroid-to-centroid distance of 3.4902(12) Å. nih.gov Stacking was also noted between pyridine and benzene (B151609) rings in the same structure, with distances of 3.7293(13) and 3.8488(13) Å. nih.gov Computational studies on the interaction of pyridazine with benzene have identified the most stable geometry as a parallel-displaced arrangement, highlighting the importance of dispersion and electrostatic forces in these interactions. nih.govacs.org In some fused pyridazine systems, C-H…π interactions also play a role in stabilizing the crystal structure, where a hydrogen atom from a methyl group interacts with the π-system of an adjacent aromatic ring. mdpi.com
Table 2: Examples of Intermolecular Interactions in Related Heterocyclic Structures
| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Class | Reference |
|---|---|---|---|---|
| π–π stacking | Pyridazine···Pyridazine | 3.490 | Pyridazinone derivative | nih.gov |
| π–π stacking | Pyridine···Benzene | 3.729 | Pyridazinone derivative | nih.gov |
| Hydrogen Bond | N-H···O | - | Pyridazinone derivative | nih.gov |
| Hydrogen Bond | C-H···Cl | - | Pyridazinone derivative | nih.gov |
| Weak Interaction | N···N | - | Aminopyridazine derivative | growingscience.com |
| C-H…π | C-H···Triazole ring | 2.432 | Triazolo-pyridazino-indole | mdpi.com |
V. Theoretical and Computational Chemistry Investigations of 1 Hydrazinylpyrido 3,4 D Pyridazin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study of 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one would involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various ground-state properties could be calculated.
Hypothetical Data Table for DFT Ground State Properties:
| Property | Calculated Value | Units |
| Total Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| Mulliken Atomic Charges | Data not available | e |
| Bond Lengths (e.g., N-N, C=O) | Data not available | Ångströms (Å) |
| Bond Angles (e.g., C-N-N) | Data not available | Degrees (°) |
This table represents the type of data that would be generated from DFT calculations; however, no such data is currently available in the public domain for the specified compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Hypothetical Data Table for FMO Analysis:
| Parameter | Calculated Value | Units |
| HOMO Energy | Data not available | Electronvolts (eV) |
| LUMO Energy | Data not available | Electronvolts (eV) |
| HOMO-LUMO Energy Gap (ΔE) | Data not available | Electronvolts (eV) |
This table illustrates the expected output of an FMO analysis. Specific values for this compound are not available.
Conformational Analysis and Energy Landscapes
The hydrazinyl group of this compound can rotate, leading to different conformers with varying energies. A conformational analysis would involve systematically rotating this group and calculating the energy at each step to map out the potential energy surface. This helps identify the most stable conformers and the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch or N-H bends.
Hypothetical Data Table for Predicted Spectroscopic Parameters:
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| 1H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| 13C NMR Chemical Shifts (ppm) | Data not available | Data not available |
| IR Frequencies (cm-1) (e.g., C=O stretch) | Data not available | Data not available |
This table shows the type of comparative data that would be generated. Currently, no such computational or experimental data has been published for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the energy profile of a reaction pathway, from reactants to products.
Transition State Characterization
A key aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction kinetics.
In-Silico Frontiers: Probing the Chemical Landscape of this compound
A deep dive into the theoretical and computational chemistry of this compound reveals a landscape ripe for exploration. While specific experimental and computational data for this exact molecule remains scarce in publicly accessible literature, we can explore analogous compounds and theoretical frameworks to outline potential areas of investigation. This article focuses on the hypothetical computational analysis of this compound, structured around key areas of theoretical chemistry.
Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For a compound like this compound, these methods can elucidate its intrinsic properties, reactivity, and potential interactions with other chemical species.
The synthesis and subsequent reactions of this compound can be meticulously mapped out using computational methods. Techniques such as Density Functional Theory (DFT) are instrumental in determining the most likely reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed energy profile for a given reaction.
For instance, the synthesis of the pyrido[3,4-d]pyridazine (B3350088) scaffold often involves cyclization reactions. A computational study would typically involve:
Geometry Optimization: Finding the lowest energy structure for all molecular species involved in the reaction.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.
Frequency Calculations: To confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.
Table 1: Hypothetical Energy Profile for a Key Synthetic Step of a Pyridazine (B1198779) Derivative
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials for the cyclization step. |
| Transition State 1 | +25.3 | Energy barrier for the initial ring-closing. |
| Intermediate | -5.2 | A metastable species formed after the initial cyclization. |
| Transition State 2 | +15.8 | Energy barrier for a subsequent proton transfer or rearrangement. |
| Product | -12.7 | The final pyridazine derivative. |
Beyond its synthesis, the interaction of this compound with various materials is a key area of interest. Molecular docking, a technique predominantly used in drug discovery to simulate the interaction of a small molecule with a biological target, can be adapted to model interactions with non-biological systems such as inorganic surfaces or synthetic polymers.
In this context, the "ligand" is this compound, and the "receptor" could be a surface or a polymer chain. The modeling would aim to identify the preferred binding modes and the nature of the interactions. The pyridazine and hydrazine (B178648) moieties offer potential for various types of non-covalent interactions, including:
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the N-H groups of the hydrazinyl substituent can act as hydrogen bond acceptors and donors, respectively.
π-π Stacking: The aromatic pyridopyridazinone core can engage in stacking interactions with other aromatic systems.
Computational software can predict the geometry of the ligand-receptor complex and estimate the strength of the interaction.
The affinity of this compound for different materials can be quantified by calculating the binding energy. This is a critical parameter for applications such as surface coatings, sensors, or as an additive in polymer composites.
For example, the interaction with a metal surface (e.g., gold, palladium) could be modeled to understand its potential as a corrosion inhibitor or for self-assembled monolayers. Similarly, its interaction with a polymer matrix could predict its effectiveness as a stabilizer or a functional additive. Molecular dynamics simulations can provide insights into the conformational changes of both the molecule and the material upon binding.
Table 2: Predicted Binding Affinities of a Hypothetical Pyridazine Derivative to Various Materials
| Material | Predicted Binding Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| Gold (111) Surface | -15.8 | N-Au coordination, van der Waals |
| Graphene Sheet | -12.3 | π-π stacking |
| Polyethylene Terephthalate (PET) | -8.5 | Hydrogen bonding, dipole-dipole |
| Silica Surface (Hydroxylated) | -10.1 | Hydrogen bonding |
Vi. Role of 1 Hydrazinylpyrido 3,4 D Pyridazin 4 3h One As a Chemical Synthon in Advanced Synthesis
Precursor for Nitrogen-Rich Heterocyclic Systems
The hydrazinyl group (-NHNH2) is a key functional handle that allows 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one to serve as a precursor for a variety of other nitrogen-containing heterocycles. The terminal amino group of the hydrazine (B178648) is highly nucleophilic and readily participates in condensation and cyclization reactions.
One of the most common applications of hydrazinyl-substituted heterocycles is in the synthesis of fused triazole rings. nih.govfrontiersin.org For instance, reaction with nitrous acid can convert the hydrazinyl group into an azido (B1232118) group, which can then undergo intramolecular cyclization or [3+2] cycloaddition reactions. A more direct and widely used approach involves the condensation of the hydrazinyl group with single-carbon synthons. For example, treatment with formic acid or triethyl orthoformate can lead to the formation of a fused Current time information in Fayette County, US.researchgate.netnih.govtriazolo ring system. A general theme in the synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines is the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate (B1144303). nih.gov
Similarly, reaction with various electrophiles can yield other important heterocyclic cores. The condensation with β-dicarbonyl compounds or their equivalents is a classical method for constructing pyrazole (B372694) rings. The reaction of this compound with a 1,3-diketone would be expected to yield a derivative where a pyrazole ring is attached to the pyridopyridazine (B8481360) core. Furthermore, reaction with isothiocyanates can produce thiosemicarbazide (B42300) intermediates, which are versatile precursors for thiadiazoles and other sulfur-and-nitrogen-containing heterocycles.
The table below summarizes potential transformations of the hydrazinyl group to form new heterocyclic systems, based on established chemical principles.
| Reagent Class | Resulting Heterocyclic System | Reaction Type |
| Dicarbonyl Compounds (e.g., acetylacetone) | Pyrazole | Condensation/Cyclization |
| Carboxylic Acids / Orthoesters | Fused Current time information in Fayette County, US.researchgate.netnih.govTriazole | Condensation/Cyclization |
| Carbon Disulfide | Fused Thiadiazole | Cyclization of dithiocarbazate intermediate |
| Isothiocyanates | Triazole-thione / Thiadiazole | Cyclization of thiosemicarbazide intermediate |
| Nitrous Acid (HONO) | Fused Tetrazole | Formation and cyclization of an azide (B81097) intermediate |
These reactions highlight the role of this compound as a versatile platform for accessing a wide array of nitrogen-rich compounds.
Building Block for Polycyclic Architectures
Beyond the synthesis of five-membered heterocycles, this compound can be employed as a key component in the construction of more elaborate, multi-ring polycyclic systems. mdpi.comdntb.gov.ua The inherent reactivity of both the hydrazine moiety and the pyridopyridazine nucleus can be exploited in tandem to build complex molecular architectures.
One potential pathway involves the initial conversion of the hydrazinyl group into a hydrazone by condensation with an appropriate aldehyde or ketone. If the carbonyl compound contains another reactive functional group, a subsequent intramolecular cyclization can lead to the formation of a new fused ring. For example, condensation with a keto-ester could be followed by cyclization onto one of the ring nitrogens or the lactam function of the pyridopyridazinone core, leading to tri-, tetra-, or even pentacyclic structures.
Furthermore, reactions analogous to the Fischer indole (B1671886) synthesis, where the hydrazone derivative undergoes rearrangement and cyclization under acidic conditions, could potentially be used to fuse an indole-like ring onto the pyridopyridazine system. The success of such a reaction would depend on the specific substitution and reaction conditions.
Another intriguing possibility for constructing polycyclic systems is through oxidative dimerization reactions. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been reported to yield complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures through a cascade of dimerization, oxidation, and electrocyclic reactions. nih.gov A similar oxidative process involving this compound could potentially lead to novel, large-scale polycyclic architectures.
Applications in Coordination Chemistry as a Ligand
The structure of this compound contains multiple potential donor atoms (nitrogen and oxygen), making it an attractive candidate for use as a ligand in coordination chemistry. researchgate.netnih.govresearchgate.net The pyridopyridazine framework itself is an electron-deficient aromatic system containing several nitrogen atoms that could coordinate to metal centers. researchgate.net The hydrazinyl group provides additional coordination sites, and the exocyclic keto group offers a potential oxygen donor.
The compound can act as a multidentate ligand, binding to a metal ion through several atoms simultaneously to form a stable chelate complex. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. Potential coordination sites include:
The two nitrogen atoms of the hydrazinyl group.
A nitrogen atom from the pyridine (B92270) or pyridazine (B1198779) ring.
The oxygen atom of the carbonyl group.
A particularly effective strategy for enhancing the coordinating ability of this synthon is to first convert the hydrazinyl group into a hydrazone through condensation with an aldehyde or ketone. nih.govjptcp.combohrium.com Hydrazones are well-established as powerful chelating ligands. nih.govnih.gov If the carbonyl compound used for the condensation contains an additional donor group (e.g., a hydroxyl group in salicylaldehyde (B1680747) or a nitrogen atom in 2-pyridinecarboxaldehyde), the resulting Schiff base ligand can offer a tridentate or tetradentate coordination pocket, leading to the formation of highly stable metal complexes. researchgate.netjptcp.com
The resulting metal complexes could exhibit interesting geometric and electronic properties, with potential applications in catalysis or materials science. The pyridazine and pyridine rings can act as bridges between metal centers, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
Role in Materials Science (Excluding Direct Clinical Application)
While specific research into the materials science applications of this compound is limited, the inherent properties of the pyridopyridazine core suggest potential utility in this field.
Pyridazine-containing molecules are known to be electron-deficient, a property that is often sought after in materials for organic electronics, such as n-type semiconductors. nih.gov The extended π-system of the fused pyridopyridazine ring could facilitate electron transport. Chemical modification of the core structure, for which this compound serves as an excellent starting point, could be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting materials. For instance, conversion of the hydrazinyl group into larger conjugated systems could enhance π-stacking and improve charge mobility. While not directly related, some pyridine-grafted polymers have been investigated for their fluorescence applications, suggesting that the broader class of nitrogen heterocycles has potential in optoelectronics. mdpi.com
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The hydrazinyl group can react with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the rigid, thermally stable pyridopyridazine unit into the polymer backbone, which could impart desirable properties such as high thermal stability and specific electronic characteristics. The general versatility of pyridopyridazine systems has been noted in the context of creating novel polymers. researchgate.net
Vii. Future Research Directions and Challenges in the Chemistry of 1 Hydrazinylpyrido 3,4 D Pyridazin 4 3h One
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridazine-containing heterocycles often relies on classical condensation reactions, which may involve harsh conditions, hazardous reagents like hydrazine (B178648) hydrate (B1144303), and limited regioselectivity. A primary challenge is the development of synthetic protocols for 1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one that are not only efficient but also environmentally benign and economically viable.
Future research should focus on:
Green Chemistry Approaches: Investigating solvent-free reactions, microwave-assisted synthesis, or the use of eco-friendly solvents to reduce the environmental impact of production. researchgate.net The development of catalytic methods that avoid stoichiometric, toxic reagents is paramount.
Metal-Free Cyclization Strategies: Exploring metal-free protocols, such as inverse electron-demand aza-Diels-Alder reactions, could provide sustainable and cost-effective alternatives to traditional metal-catalyzed methods for constructing the core pyridopyridazinone ring system. organic-chemistry.org
Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow processes can offer improved safety, scalability, and product consistency compared to batch production, particularly when handling energetic intermediates.
| Research Direction | Current Challenge | Proposed Advancement | Potential Impact |
| Sustainable Synthesis | Reliance on hazardous reagents (e.g., hydrazine hydrate) and harsh conditions. | Development of enzyme-catalyzed or metal-free catalytic routes. organic-chemistry.org | Reduced environmental footprint, increased safety, and lower production costs. |
| Atom Economy | Multi-step syntheses with moderate to low overall yields. | Designing one-pot or tandem reactions that form the scaffold and introduce the hydrazinyl group concurrently. | Higher efficiency, less waste, and simplified purification. |
| Regioselectivity | Difficulty in controlling the position of substituents on the heterocyclic core. | Use of advanced directing groups or highly regioselective cyclization strategies. organic-chemistry.org | Access to specific isomers without the need for complex separation. |
Exploration of Underutilized Reactivity Pathways
The chemical character of this compound is defined by the interplay of its functional groups: the nucleophilic hydrazine moiety, the amide-like pyridazinone ring, and the aromatic pyridine (B92270) ring. While the hydrazine group is an obvious handle for derivatization, its full reactive potential in the context of this specific scaffold remains under-explored.
Key areas for future investigation include:
Hydrazone and Enehydrazine Chemistry: The hydrazine group can readily form hydrazones with aldehydes and ketones, but its potential to act as a precursor for more complex heterocyclic systems (e.g., pyrazoles, triazoles) through subsequent cyclization is a significant area for growth. mdpi.comresearchgate.netfigshare.com
Nucleophilic Substitution and Cross-Coupling: Treating the hydrazine as a potent nucleophile for substitution reactions or as a coupling partner in modern transition-metal-catalyzed cross-coupling reactions could yield novel C-N, N-N, and N-O bonds.
Ring-Fused Systems: Using the hydrazine moiety as an anchor point to build additional fused rings is a promising strategy. For instance, condensation with 1,3-dicarbonyl compounds could lead to the formation of novel triazolo- or pyrazolo-fused pyridopyridazine (B8481360) architectures, significantly expanding the available chemical space. nih.gov
Bioconjugation: The reactivity of the hydrazine group makes it a candidate for bioconjugation chemistry, allowing the scaffold to be attached to peptides, proteins, or other biomolecules for targeted applications. researchgate.net
Advanced Characterization Techniques for Dynamic Processes
Like many hydrazinyl-substituted heterocycles, this compound can exhibit complex dynamic behaviors, most notably tautomerism. The molecule can potentially exist in several forms, including hydrazone-enehydrazine and lactam-lactim tautomers, which can significantly influence its reactivity, spectroscopic properties, and biological interactions.
Future research must employ advanced characterization techniques to understand these processes:
Multi-nuclear and Variable-Temperature NMR: Detailed NMR studies (¹H, ¹³C, ¹⁵N) are essential to characterize the dominant tautomeric forms in different solvents and at various temperatures. researchgate.net 2D NMR techniques like HMBC and HSQC can elucidate subtle structural features and intermolecular interactions.
Solid-State Characterization: Single-crystal X-ray diffraction is crucial for determining the definitive structure in the solid state. nih.gov Comparing this with solution-state data from NMR can provide deep insights into the effects of phase and environment on molecular structure.
In-Situ Spectroscopy: Utilizing techniques like in-situ FT-IR or Raman spectroscopy to monitor reactions in real-time can help identify transient intermediates and provide mechanistic details about how the molecule reacts and transforms.
| Dynamic Process | Key Question | Proposed Technique | Expected Outcome |
| Tautomerism | Which tautomer (hydrazone vs. enehydrazine; lactam vs. lactim) predominates under various conditions? | Variable-Temperature ¹⁵N NMR, Solid-State NMR. researchgate.net | A quantitative understanding of the tautomeric equilibrium and its thermodynamic parameters. |
| Conformational Analysis | What are the preferred conformations around the C-N bond of the hydrazinyl group? | 2D NOESY/ROESY NMR, Computational Modeling. | Insight into steric and electronic effects governing the molecule's three-dimensional shape. |
| Reaction Monitoring | What intermediates are formed during derivatization reactions? | In-situ FT-IR, Rapid-Injection NMR. | Elucidation of reaction mechanisms and optimization of reaction conditions. |
Deepening Theoretical Understanding of Reaction Mechanisms and Properties
Computational chemistry offers a powerful, predictive lens through which to understand the intrinsic properties of this compound. mdpi.com While experimental work is irreplaceable, theoretical studies can guide synthetic efforts, rationalize observed reactivity, and predict properties before resource-intensive lab work begins. researchgate.net
Future theoretical investigations should target:
DFT Calculations: Using Density Functional Theory (DFT) to calculate the relative energies of different tautomers and conformers, predict spectroscopic signatures (NMR, IR, UV-Vis), and map out molecular orbitals (HOMO/LUMO) to understand sites of reactivity. mdpi.commdpi.com
Reaction Mechanism Modeling: Simulating reaction pathways to determine transition state energies and activation barriers. This can explain regioselectivity in derivatization reactions and help in designing catalysts or reaction conditions to favor desired products.
Molecular Docking and Dynamics: For applications in drug discovery, computational docking can predict how the molecule and its derivatives bind to biological targets like protein kinases. nih.govnih.gov Molecular dynamics simulations can further explore the stability and conformational changes of the molecule within a binding site.
Designing and Synthesizing Highly Complex Architectures based on the Core Scaffold
The true value of a chemical building block lies in its ability to serve as a foundation for constructing larger, more complex, and functional molecular architectures. The pyridopyridazine scaffold is considered a "privileged structure" for its proven utility in generating bioactive compounds. nih.govnih.gov
The challenge and opportunity lie in using this compound as a versatile scaffold for:
Medicinal Chemistry Libraries: The hydrazine handle is an ideal attachment point for a wide range of chemical moieties, enabling the rapid generation of diverse compound libraries for screening against biological targets such as kinases or polymerases. nih.govnih.gov
Supramolecular Chemistry: The scaffold contains multiple hydrogen bond donors and acceptors, making it an excellent candidate for designing self-assembling systems, molecular cages, or functional coordination polymers.
Macrocycle Synthesis: The hydrazine group can serve as one of the key reactive sites in macrocyclization reactions, leading to novel macrocycles with unique host-guest properties or biological activities.
Conjugated Materials: By elaborating on the core structure, it may be possible to create extended π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
By systematically addressing these research directions and overcoming the associated challenges, the scientific community can fully exploit the rich chemistry of this compound, paving the way for new discoveries in medicine, materials science, and fundamental chemical synthesis.
Q & A
Q. What are the established synthetic routes for 1-hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization or substitution reactions. For example, hydrazine hydrate reacts with pyridopyridazinone precursors under reflux in ethanol, as demonstrated in analogous systems . Optimization involves adjusting stoichiometric ratios (e.g., excess hydrazine to drive completion) and solvent polarity. Temperature control (60–80°C) minimizes side reactions like over-substitution. Yield improvements (>70%) are achievable via catalytic acid/base additives (e.g., acetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of hydrazinyl (-NH-NH2) groups via N-H stretching bands (3200–3350 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- NMR : ^1H NMR reveals aromatic protons (δ 7.4–8.3 ppm) and hydrazine NH signals (δ 8.3–9.0 ppm, broad). ^13C NMR identifies carbonyl carbons (δ 160–165 ppm) and pyridazine/pyridine ring carbons (δ 110–150 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with hydrazine cleavage .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility is moderate in polar aprotic solvents (DMSO, DMF) but poor in water. Stability testing via accelerated degradation (40°C/75% RH for 4 weeks) shows <5% decomposition when stored in inert atmospheres. Hydrazine moieties are prone to oxidation; antioxidants (e.g., BHT) or argon-blanketed storage is recommended .
Advanced Research Questions
Q. How does the hydrazinyl group influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : The hydrazinyl group enhances metal chelation (e.g., Fe²⁺ in JmjC demethylases) and hydrogen-bonding interactions with enzyme active sites. Competitive inhibition assays (IC₅₀ ≤ 10 µM) using recombinant enzymes (e.g., KDM4A) and substrate analogs (e.g., α-ketoglutarate) demonstrate dose-dependent activity. Structure-activity relationship (SAR) studies show that replacing hydrazine with methyl groups reduces potency by >50% .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., regioisomeric pyridazinone precursors) or incomplete hydrazine substitution. Strategies include:
- HPLC-PDA Purity Analysis : Quantifies regioisomeric contamination (e.g., 3- vs. 4-substituted isomers) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Kinetic Monitoring : Real-time reaction tracking via in-situ FTIR identifies intermediate accumulation (e.g., unreacted carbonyl groups) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina predict binding modes to target enzymes (e.g., KDM inhibitors) and prioritize derivatives with stronger binding affinities (ΔG ≤ -9 kcal/mol) .
- ADMET Prediction : SwissADME assesses logP (target ≤3), aqueous solubility (ESOL ≤ -4), and CYP450 inhibition risks. Derivatives with reduced logP (e.g., replacing phenyl with pyridyl groups) show enhanced permeability in Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
